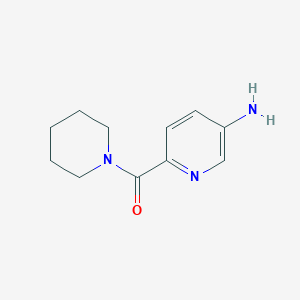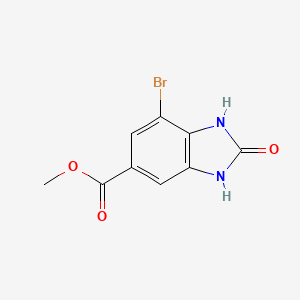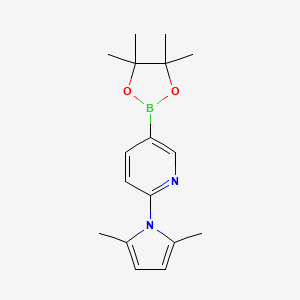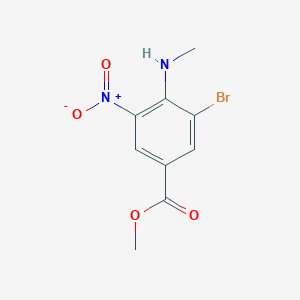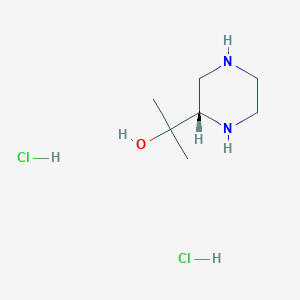![molecular formula C10H21N B1428835 [1-(2-Methylpropyl)cyclopentyl]methanamine CAS No. 1384429-34-8](/img/structure/B1428835.png)
[1-(2-Methylpropyl)cyclopentyl]methanamine
Vue d'ensemble
Description
“[1-(2-Methylpropyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1384429-34-8 . It has a molecular weight of 155.28 and its IUPAC name is (1-isobutylcyclopentyl)methanamine . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H21N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3 . This indicates that the compound has a cyclopentyl ring with a methanamine group attached to it, and a 2-methylpropyl group attached to the first carbon of the cyclopentyl ring. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 155.28 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the web search results.Applications De Recherche Scientifique
Organic Synthesis Applications :
- The synthesis of complex organic compounds, like N-(2-Pyridylmethyleneamino)dehydroabietylamine, has been explored, involving cyclohexane rings with classic chair and half-chair conformations (Wu et al., 2009).
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized, showcasing potential in polyphosphoric acid condensation reactions (Shimoga et al., 2018).
Medicinal Chemistry :
- In medicinal chemistry, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors, indicating potential as antidepressants (Sniecikowska et al., 2019).
- The cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes on human carcinoma cell lines have been studied, providing insights into potential cancer therapeutics (Ferri et al., 2013).
Chemical Sensor Development :
- Research on fluorescent indicators for copper, based on a BODIPY indicator substituted with a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine (FPA) group, has been conducted. This work highlights the application in developing highly selective and sensitive chemical sensors for metal ions (Yang et al., 2016).
Catalytic Applications :
- Palladium (Pd)II and platinum (Pt)II complexes containing Schiff base ligands derived from R-(phenyl)methanamine have shown promise in the field of catalysis, particularly in anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Polymer Chemistry :
- The use of complexes involving variants of methanamine derivatives in the polymerization of methyl methacrylate, highlighting their utility in the field of polymer chemistry (Kim et al., 2014).
Safety and Hazards
The safety information for “[1-(2-Methylpropyl)cyclopentyl]methanamine” indicates that it is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" . The hazard statements include H227, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of [1-(2-Methylpropyl)cyclopentyl]methanamine is currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that many amines interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good bioavailability. The exact pharmacokinetic profile is yet to be determined .
Propriétés
IUPAC Name |
[1-(2-methylpropyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQQEAOREYIMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-34-8 | |
| Record name | [1-(2-methylpropyl)cyclopentyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



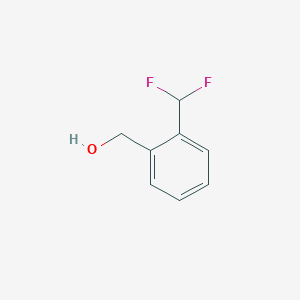
![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)

![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)
![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)


